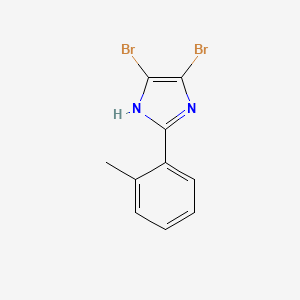
4,5-dibromo-2-(o-tolyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dibromo-2-(o-tolyl)-1H-imidazole: is a heterocyclic compound featuring an imidazole ring substituted with two bromine atoms at the 4 and 5 positions and an o-tolyl group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dibromo-2-(o-tolyl)-1H-imidazole typically involves the bromination of 2-(o-tolyl)-1H-imidazole. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the 4 and 5 positions of the imidazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and brominating agent concentration, to achieve high yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4,5-Dibromo-2-(o-tolyl)-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura or Stille coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, thiols, or amines in the presence of a base like potassium carbonate.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate and a suitable solvent like toluene or DMF.
Major Products Formed
Substitution Reactions: Products include azido, thio, or amino derivatives of the imidazole.
Coupling Reactions: Products include biaryl or heteroaryl derivatives, depending on the coupling partner used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 4,5-dibromo-2-(o-tolyl)-1H-imidazole is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its imidazole ring and bromine substituents. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4,5-Dibromo-1H-imidazole: Lacks the o-tolyl group, which may affect its reactivity and biological activity.
2-(o-Tolyl)-1H-imidazole:
4,5-Dichloro-2-(o-tolyl)-1H-imidazole: Similar structure but with chlorine atoms instead of bromine, which may alter its chemical properties and reactivity.
Uniqueness
4,5-Dibromo-2-(o-tolyl)-1H-imidazole is unique due to the presence of both bromine atoms and the o-tolyl group, which confer distinct chemical and biological properties. The bromine atoms can participate in various substitution and coupling reactions, while the o-tolyl group can influence the compound’s overall reactivity and potential interactions with biological targets.
Properties
Molecular Formula |
C10H8Br2N2 |
|---|---|
Molecular Weight |
315.99 g/mol |
IUPAC Name |
4,5-dibromo-2-(2-methylphenyl)-1H-imidazole |
InChI |
InChI=1S/C10H8Br2N2/c1-6-4-2-3-5-7(6)10-13-8(11)9(12)14-10/h2-5H,1H3,(H,13,14) |
InChI Key |
QJDDBWKAQZBURC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(N2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


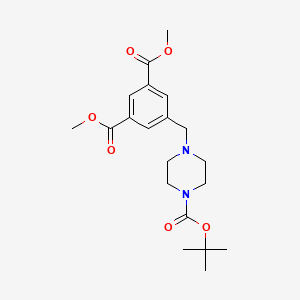

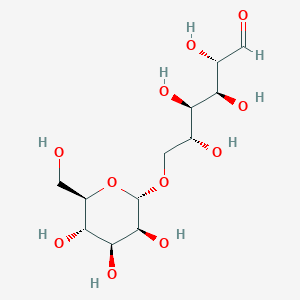

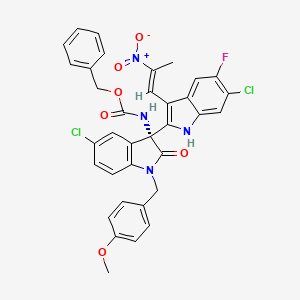
![tert-butyl (1S,5S,6R)-5-((tert-butoxycarbonyl)amino)-3-cyano-7-azabicyclo[4.1.0]hept-2-ene-7-carboxylate](/img/structure/B11828976.png)
![1-[Carboxy-(4-methylsulfanyl-phenyl)-methyl]-piperidine-3-carboxylic acid ethyl ester](/img/structure/B11828987.png)
![[(1R,6S)-1-methyl-3-azabicyclo[4.1.0]heptan-6-yl]methanol](/img/structure/B11828997.png)

![tert-Butyl (3,4-dichloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B11829002.png)

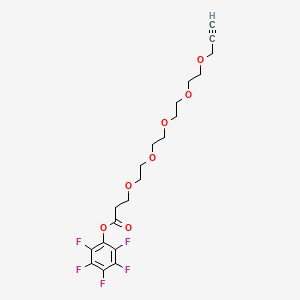
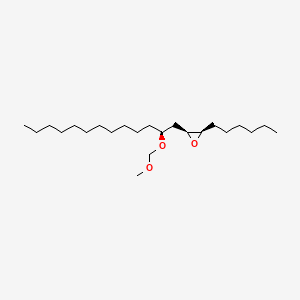
![N-[2-(4-oxo-3,1-benzoxazin-2-yl)phenyl]benzenesulfonamide](/img/structure/B11829032.png)
